molecular formula C13H16N2O2 B3836058 N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide

N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide

Cat. No.: B3836058
M. Wt: 232.28 g/mol
InChI Key: SEQARRPLSYHGNJ-UHFFFAOYSA-N
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Description

N-[4-(Pyrrolidine-1-carbonyl)phenyl]acetamide is a phenylacetamide derivative characterized by a pyrrolidine-1-carbonyl group substituted at the para position of the phenyl ring, which is further linked to an acetamide moiety. The pyrrolidine ring introduces conformational flexibility and hydrogen-bonding capacity, which may influence receptor binding or metabolic stability compared to simpler analogs like N-(4-hydroxyphenyl)acetamide (paracetamol analog) .

Properties

IUPAC Name

N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-11(5-7-12)13(17)15-8-2-3-9-15/h4-7H,2-3,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQARRPLSYHGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide typically involves the following steps:

    Formation of the Pyrrolidine-1-carbonyl Intermediate: This can be achieved by reacting pyrrolidine with a suitable carbonylating agent such as phosgene or triphosgene under controlled conditions.

    Coupling with 4-Aminophenylacetic Acid: The intermediate is then reacted with 4-aminophenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or substituted phenyl derivatives.

Scientific Research Applications

N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the phenylacetamide moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs of N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide, emphasizing substituent variations and their impact on physicochemical properties:

Compound Name Substituent at Phenyl Ring Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups
This compound Pyrrolidine-1-carbonyl C₁₄H₁₇N₂O₂ 257.30 Not reported Not reported Amide, pyrrolidine carbonyl
N-(4-Hydroxyphenyl)acetamide Hydroxyl C₈H₉NO₂ 151.16 168–170 Amide, hydroxyl
N-(4-Bromo-phenyl)-...acetamide (8b) Bromo + thiazole-phenoxy-pyrrolidine C₃₄H₂₉BrN₄O₃S 653.59 85–87 76 Amide, bromo, thiazole
N-(4-Cyano-phenyl)-...acetamide (8c) Cyano + thiazole-phenoxy-pyrrolidine C₃₅H₂₉N₅O₃S 600.70 95–97 71 Amide, cyano, thiazole
N-(4-Acetyl-phenyl)-...acetamide (8d) Acetyl + thiazole-phenoxy-pyrrolidine C₃₆H₃₂N₄O₄S 615.73 105–107 69 Amide, acetyl, thiazole
N-[4-[(Pyridin-4-ylmethyl)amino]phenyl]acetamide Pyridinylmethylamino C₁₄H₁₅N₃O 241.29 Not reported Not reported Amide, pyridine amino

Key Observations :

  • The pyrrolidine-1-carbonyl group in the target compound distinguishes it from simpler analogs like N-(4-hydroxyphenyl)acetamide, which lacks the heterocyclic moiety .
  • Derivatives with bulky substituents (e.g., thiazole-phenoxy-pyrrolidine in 8b–8d) exhibit higher molecular weights and variable melting points, likely due to increased steric hindrance and crystallinity .
  • Introduction of electron-withdrawing groups (e.g., bromo in 8b) or electron-deficient rings (e.g., pyridine in ) may alter solubility and bioavailability.

Pharmacological Profiles

Analgesic and Anti-Inflammatory Activity
  • Compound 35 (N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide) : Demonstrated superior analgesic activity to paracetamol in preclinical models, attributed to the sulfonamide group enhancing target engagement .
  • Compound 36/37 (N-(4-(diethylsulfamoyl/piperazinylsulfonyl)phenyl)acetamide): Showed anti-hypernociceptive effects in inflammatory pain models, suggesting sulfonamide substituents modulate COX or TRP channels .
  • However, the absence of a sulfonamide group could reduce COX-2 affinity compared to 35–37 .
Antibacterial Activity
  • Derivatives 8b–8d (containing the target compound as a substructure) exhibited moderate to strong antibacterial activity, with MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli. The thiazole-phenoxy-pyrrolidine moiety likely enhances membrane penetration or enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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